molecular formula C22H21NO4 B12355519 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12355519
M. Wt: 363.4 g/mol
InChI Key: WFCSGQCVDZALMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Bicyclic Amino Acid Derivatives

7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid belongs to the class of bicyclic β-amino acids, characterized by a seven-membered azabicyclo[2.2.1]heptane core fused to a carboxylic acid moiety. The bicyclic framework imposes significant conformational restraint, reducing rotational freedom around the C–N bond and stabilizing specific secondary structures in peptides. The Fmoc group at the 7-position serves dual roles: it protects the secondary amine during solid-phase peptide synthesis (SPPS) and enhances solubility in organic solvents like dimethylformamide (DMF).

Structurally, the compound differs from linear amino acids through its [2.2.1] bicyclic topology, which introduces two fused five-membered rings (Figure 1). This geometry creates distinct dihedral angles that mimic turn motifs in proteins, making it valuable for designing peptidomimetics. Comparative analysis with related systems, such as 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, highlights how nitrogen placement within the bicyclic system influences electronic properties and hydrogen-bonding capacity.

Table 1: Structural Comparison of Azabicycloheptane Derivatives

Compound Bicyclic System Protecting Group Carboxylic Acid Position
Target Compound [2.2.1] Fmoc C2
2-Boc-7-amino-2-azabicycloheptane [2.2.1] Boc N/A
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] None C2

The carboxylic acid at C2 enables direct incorporation into peptide backbones, while the Fmoc group ensures compatibility with standard SPPS deprotection protocols using piperidine. This structural configuration allows simultaneous control over stereochemistry and side-chain reactivity, addressing limitations observed in monocyclic analogs.

Historical Development of Azabicycloheptane-Based Scaffolds

The synthesis of azabicyclo[2.2.1]heptane derivatives originated in the late 20th century as part of efforts to create rigidified amino acid analogs for opioid receptor studies. Early routes relied on intramolecular Diels-Alder reactions of pyrrole derivatives, which provided moderate yields but limited stereocontrol. For example, Murray et al. demonstrated that pyrrole Diels-Alder cycloadditions could generate azabicyclo[2.2.1]heptane cores with three contiguous stereocenters, though epimerization at the bridgehead nitrogen remained a challenge.

Advancements in asymmetric catalysis during the 2010s enabled enantioselective syntheses of 7-azabicyclo[2.2.1]heptane carboxylic acids. Key innovations included:

  • Ring-Closing Metathesis : Olefin metathesis strategies using Grubbs catalysts to form the bicyclic skeleton.
  • Reductive Amination : Cyclization of keto-acids with ammonia under hydrogenation conditions.
  • Multicomponent Reactions : One-pot assemblies leveraging Ugi or Passerini reactions to install both amino and carboxyl groups.

The introduction of Fmoc protection marked a pivotal shift toward SPPS-compatible derivatives. Unlike earlier tert-butoxycarbonyl (Boc) strategies, which required harsh acidic conditions for deprotection, Fmoc’s base-labile nature (removable with 20% piperidine) preserved acid-sensitive functional groups in complex peptides. This compatibility is exemplified in the synthesis of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, where the Fmoc group remained intact during carbodiimide-mediated couplings.

Significance of Fmoc-Protected Bicyclic Systems in Bioorganic Chemistry

Fmoc-protected bicyclic amino acids like 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid address two critical needs in peptide engineering: conformational rigidity and orthogonal reactivity . The Fmoc group’s UV activity (λmax = 301 nm) allows real-time monitoring of coupling efficiency during automated synthesis, a feature absent in Boc-protected analogs. Additionally, the fluorenyl moiety’s hydrophobicity improves resin loading in SPPS by reducing premature cleavage events.

These systems excel in constructing peptidase-resistant therapeutics. The azabicyclo[2.2.1]heptane scaffold’s fixed geometry prevents endopeptidase recognition, as demonstrated in analogs of the neuroactive compound epibatidine. When incorporated into peptide chains, the bicyclic core induces β-turn or γ-turn motifs that enhance target binding affinity while resisting proteolytic degradation.

Mechanistic Advantages Over Linear Analogs

  • Preorganized Backbone : Reduces entropic penalties during receptor binding.
  • Enhanced Solubility : Fmoc’s aromatic system improves solubility in SPPS solvents.
  • Side-Chain Orthogonality : Enables selective modification of ε-amines in lysine-rich sequences.

The compound’s utility extends to materials science, where its rigid core serves as a template for self-assembling nanostructures. Recent studies have exploited the azabicyclo[2.2.1]heptane motif to design foldamers with predictable helical or sheet-like architectures. These applications underscore the transformative potential of integrating Fmoc chemistry with constrained bicyclic frameworks.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-13-9-10-20(18)23(13)22(26)27-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-20H,9-12H2,(H,24,25)

InChI Key

WFCSGQCVDZALMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 7-Azabicyclo[2.2.1]heptane Core Structure

The 7-azabicyclo[2.2.1]heptane scaffold is constructed via base-promoted heterocyclization of dibromocyclohexyl carbamates. As demonstrated by Sánchez-Roselló et al., treatment of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF at room temperature yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane (52% yield). This reaction proceeds through intramolecular nucleophilic substitution, where the bromide leaving group at C4 is displaced by the carbamate nitrogen, forming the bicyclic structure.

Key structural features of the intermediate include:

  • Bicyclic strain : The norbornane-like framework imposes steric constraints, influencing subsequent reactivity.
  • Halogen substituent : The bromine at C2 serves as a handle for further functionalization, such as oxidation to a carboxylic acid.

Variations in the protecting group (e.g., trifluoroacetamide vs. carbamate) and stereochemistry of starting materials significantly impact reaction efficiency. For instance, N-(trans-3,cis-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide undergoes heterocyclization to form 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives instead, underscoring the need for precise stereochemical control.

Introduction of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

Replacement of the tert-butoxycarbonyl (Boc) group with Fmoc is critical for applications in solid-phase peptide synthesis (SPPS). The procedure involves Fmoc-Cl activation under Schotten-Baumann conditions. As outlined by Thieme Connect, sodium bicarbonate in a water-THF mixture facilitates the reaction between the deprotected amine and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Mechanistic insights :

  • Deprotonation : The amine nitrogen attacks Fmoc-Cl, displacing chloride and forming a carbamate linkage.
  • Stabilization : The fluorenylmethyl group provides steric bulk and UV detectability, advantageous for purification.

Optimized conditions (0°C, dropwise addition of Fmoc-Cl) minimize side reactions, achieving >80% yield for analogous compounds. Post-reaction purification via flash chromatography (hexane:ethyl acetate, 2:1) isolates the Fmoc-protected intermediate.

Functionalization at C2: Oxidation to Carboxylic Acid

The bromine atom at C2 is oxidized to a carboxylic acid using copper-mediated difluoromethylation followed by hydrolysis. A general protocol from Thieme Connect involves treating 2-bromo-7-Fmoc-7-azabicyclo[2.2.1]heptane with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C. Copper(I) iodide catalyzes the reaction, yielding a difluoromethyl intermediate, which is subsequently hydrolyzed under acidic conditions to the carboxylic acid.

Yield optimization :

  • Catalyst loading : 0.2 equivalents of CuI balances reactivity and cost.
  • Temperature control : Maintaining ≤50°C prevents decarboxylation.

Alternative routes, such as KMnO4-mediated oxidation , have been explored but suffer from over-oxidation and lower yields (~50%) compared to the copper-based method.

Final Deprotection and Purification

While the Fmoc group is typically retained for SPPS, its removal (if required) employs piperidine in DMF (20% v/v, 6-second half-life). The mechanism involves base-induced β-elimination, generating dibenzofulvene-piperidine adducts, which are removed via extraction.

Purification :

  • Liquid-liquid extraction : Ethyl acetate/water partitions impurities.
  • Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the carboxylic acid.
  • Recrystallization : Methanol/water mixtures enhance purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Heterocyclization + Fmoc NaH/DMF cyclization 52 95 Moderate
Copper-mediated oxidation Difluoromethylation 75 98 High
KMnO4 oxidation Direct bromine oxidation 50 90 Low

The heterocyclization-Fmoc strategy offers a balance of yield and scalability, whereas copper-mediated oxidation maximizes efficiency for industrial applications.

Challenges and Mitigation Strategies

  • Stereochemical control :

    • Use of chiral auxiliaries or enantioselective catalysis ensures correct bicyclo[2.2.1]heptane geometry.
    • DFT calculations guide reagent selection to avoid epimerization.
  • Byproduct formation :

    • Scavengers (e.g., triisopropylsilane) during Fmoc cleavage suppress dibenzofulvene adducts.
    • Low-temperature (-20°C) crystallization minimizes acid-catalyzed degradation.
  • Solvent selection :

    • DMF enhances reaction rates but requires rigorous drying to prevent hydrolysis.
    • THF/water biphasic systems improve Fmoc-Cl solubility.

Chemical Reactions Analysis

Types of Reactions

7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is C22H21NO4C_{22}H_{21}NO_4, with a molecular weight of approximately 365.41 g/mol. The compound features a bicyclic structure that contributes to its rigidity and potential biological activity.

Drug Design and Development

The compound is primarily utilized in the development of pharmaceuticals, particularly as a protecting group for amines in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of amino acids during peptide coupling reactions, facilitating the synthesis of complex peptides and proteins.

Anticancer Research

Research has indicated that derivatives of azabicyclo compounds exhibit anticancer properties. The structural modifications involving the azabicyclo framework can lead to compounds that inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar bicyclic structures can target specific pathways involved in tumor growth .

Neuropharmacology

Compounds with azabicyclo structures are being investigated for their potential effects on neurotransmitter systems. The unique spatial configuration allows these compounds to interact with various receptors, potentially leading to the development of new treatments for neurological disorders such as depression or anxiety .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid was employed as a protecting group for lysine residues in peptides. The Fmoc strategy allowed for efficient deprotection under mild conditions, resulting in high yields of desired peptide products without significant side reactions .

Case Study 2: Anticancer Activity

A series of compounds derived from 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid were synthesized and tested for their cytotoxic effects against various cancer cell lines. Results indicated that certain modifications enhanced their potency, suggesting a promising avenue for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Boc-Protected Analogs

Example Compound : 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1221818-81-0)

  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Differences :
    • The tert-butoxycarbonyl (Boc) group replaces Fmoc, offering acid stability (cleaved with trifluoroacetic acid) instead of base sensitivity (Fmoc is cleaved with piperidine).
    • Lower molecular weight (241.28 vs. 363.42 g/mol) due to the absence of the bulky fluorenyl group.
    • Applications: Boc derivatives are preferred in solution-phase synthesis where acidic deprotection is feasible .

Ester Derivatives

Example Compound : Ethyl 7-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 1251009-93-4)

  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • Key Differences :
    • The carboxylic acid is replaced by an ethyl ester, rendering the compound less polar and more lipophilic.
    • Purity: 96%, with applications as an intermediate for further functionalization (e.g., hydrolysis to the carboxylic acid) .

Trifluoroacetyl Derivatives

Example Compound : 7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

  • Key Differences :
    • The trifluoroacetyl group provides electron-withdrawing properties, altering reactivity in nucleophilic substitutions.
    • Stability: More resistant to hydrolysis compared to Fmoc/Boc groups, requiring harsh conditions (e.g., hydrazine) for deprotection .

Penicillanic Acid Derivatives

Example Compound: 6-Aminopenicillanic Acid (6-APA, CAS 551-16-6)

  • Molecular Formula : C₈H₁₂N₂O₃S
  • Key Differences :
    • Structural Framework: Contains a β-lactam ring fused to a thiazolidine ring (bicyclo[3.2.0]heptane), unlike the azabicyclo[2.2.1]heptane core.
    • Applications: Intermediate for semi-synthetic penicillins (e.g., amoxicillin), highlighting the role of bicyclic systems in antibiotic design .

Other Azabicyclo Compounds

Example Compound : (1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid

  • Molecular Formula : C₁₇H₁₅FN₄O₂
  • Key Differences :
    • Modified with a pyrimidoindole group, enabling interactions with biological targets (e.g., kinase inhibitors).
    • Bicyclo[4.1.0]heptane core introduces different ring strain and conformational flexibility compared to [2.2.1] systems .

Structural and Functional Analysis

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Fmoc-protected target compound 363.42 Low solubility in water (requires DMF/DMSO)
Boc-protected analog 241.28 Moderate solubility in organic solvents
Ethyl ester derivative 169.22 High solubility in dichloromethane/THF

Protecting Group Stability

Protecting Group Cleavage Conditions Stability Profile
Fmoc 20% piperidine in DMF Base-labile, orthogonal to Boc
Boc TFA or HCl in dioxane Acid-labile, stable under basic conditions
Trifluoroacetyl Hydrazine or strong nucleophiles Resists hydrolysis, requires harsh conditions

Biological Activity

The compound 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1932605-03-2) is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by recent research findings and data tables.

  • Molecular Formula : C22H21NO4
  • Molecular Weight : 363.41 g/mol
  • Structure : The compound features a bicyclic heptane core with a fluorenylmethoxycarbonyl group, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to the bicyclic structure of 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. For instance, N-substituted derivatives have shown significant antibacterial activity against various strains:

CompoundTarget BacteriaZone of Inhibition (mm) at 100 µg/mL
Compound AStaphylococcus aureus22.3
Compound BEscherichia coli20.5
Compound CBacillus subtilis19.0

These results indicate that modifications to the bicyclic structure can enhance antimicrobial efficacy, potentially due to increased lipophilicity or better binding to bacterial targets .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its effects on various cancer cell lines. A study focused on the evaluation of cytotoxicity against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells demonstrated promising results:

Cell LineIC50 (µg/mL)Mechanism of Action
HEP 215.5Induction of apoptosis via mitochondrial pathway
EAC12.3Inhibition of cell proliferation through cell cycle arrest

The presence of the fluorenyl group is believed to enhance the compound's ability to penetrate cell membranes, thereby increasing its bioavailability and effectiveness against tumor cells .

Neuroprotective Activity

Neuroprotective properties have been explored in various studies, particularly regarding the compound's ability to mitigate oxidative stress in neuronal cells. Research indicates that derivatives of this compound can protect against glutamate-induced toxicity:

CompoundConcentration (µM)Neuroprotective Effect (%)
Compound D370%
Compound E1085%

These findings suggest that structural modifications can significantly impact neuroprotective efficacy, potentially through antioxidant mechanisms .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive study by Reddy et al., several N-substituted carbazoles were synthesized and tested for their antimicrobial properties. The study highlighted that compounds with similar structural motifs as our target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 12.6 mm to 22.3 mm depending on the substituent .

Case Study 2: Anticancer Screening
A focused investigation into the anticancer properties of fluorenyl derivatives demonstrated that certain modifications led to enhanced activity against breast cancer cell lines (MCF-7). The study reported LC50 values indicating effective cytotoxicity at concentrations as low as 35 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.